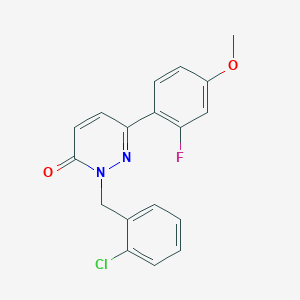

2-(2-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O2/c1-24-13-6-7-14(16(20)10-13)17-8-9-18(23)22(21-17)11-12-4-2-3-5-15(12)19/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFERKHCESIWZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution Reactions: The introduction of the 2-chlorobenzyl and 2-fluoro-4-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of suitable leaving groups and catalysts to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Common industrial techniques include:

Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.

Catalysts: Palladium, platinum, and other transition metal catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Biological Activities

The biological activities of 2-(2-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one have been explored in various studies, revealing its potential in several therapeutic areas:

Anti-inflammatory Properties

Research indicates that this compound may act as an inhibitor of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory processes. Inhibition of PDE4 can lead to reduced inflammation, making this compound a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Antimicrobial Activity

Studies have suggested that derivatives of pyridazinones, including this compound, exhibit antimicrobial properties. This suggests potential applications in combating bacterial and fungal infections .

Cardiovascular Applications

Given the structural similarities with other compounds known for cardiovascular effects, there is interest in exploring the utility of this pyridazinone derivative in treating cardiovascular diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyridazinone core.

- Introduction of the chlorobenzyl and fluoro-methoxyphenyl substituents through electrophilic aromatic substitution or similar methods.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-acetyl-4-(3-fluoroanilino)-6-phenylpyridazin-3-one | Structure | Potential anti-inflammatory activity due to acetyl group. |

| 5-acetyl-4-(naphthalen-1-ylamino)-6-phenylpyridazin-3-one | Structure | Naphthalene substitution enhances lipophilicity. |

| 5-acetyl-4-(3-chloroanilino)-6-phenyldihydropyridazinone | Structure | Chlorine substitution may affect pharmacological profile. |

These compounds exhibit varying biological activities based on their substituent groups, influencing their binding affinities and mechanisms of action .

Case Studies

Several case studies have highlighted the therapeutic potential of pyridazinone derivatives:

Case Study 1: PDE4 Inhibition

A study demonstrated that a related pyridazinone compound effectively reduced inflammation in animal models of asthma by inhibiting PDE4 activity, suggesting that this compound may have similar effects .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, indicating its potential as an antibiotic agent .

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and triggering downstream effects.

Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous pyridazinones reveals how substituent variations influence physicochemical properties and biological activity. Key compounds are summarized below:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Findings from Comparative Analysis

Substituent Position and Bioactivity: The 2-fluoro-4-methoxyphenyl group in the target compound improves target binding (via fluorine’s electronegativity) and solubility (via methoxy’s polarity) compared to analogs with single substituents (e.g., 2-methoxyphenyl in or 4-chlorophenyl in ). Chlorine at the benzyl position (2-chloro vs.

Electron Effects: Fluorine’s electron-withdrawing nature increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs . Methoxy groups at para positions (e.g., 4-methoxy in the target compound) improve solubility and metabolic stability relative to ortho-substituted derivatives .

Pharmacological Diversity: Compounds with thiophene or indole moieties (e.g., ) exhibit distinct mechanisms, such as intercalation with DNA or modulation of kinase pathways, unlike the target compound’s predicted COX inhibition . Anticonvulsant activity in dihydropyridazinones (e.g., ) correlates with 4-arylidene substituents, a feature absent in the target compound, highlighting structural specificity for neurological applications .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to , involving hydrazine cyclization and Suzuki coupling for aryl group introduction. However, the 2-fluoro-4-methoxyphenyl substituent may require specialized fluorination protocols, increasing synthetic complexity compared to simpler analogs .

Biological Activity

2-(2-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone family, characterized by a complex structure that includes a six-membered aromatic ring with adjacent nitrogen atoms and a ketone group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an anti-inflammatory and antimicrobial agent.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 344.8 g/mol. Its structure features significant substituents that contribute to its biological activity:

| Property | Details |

|---|---|

| Molecular Formula | C18H14ClFN2O2 |

| Molecular Weight | 344.8 g/mol |

| CAS Number | 1224155-98-9 |

| Key Structural Features | Chlorobenzyl, Fluoromethoxy |

Anti-inflammatory Properties

Research indicates that compounds within the pyridazinone class, including this compound, exhibit significant potential as inhibitors of phosphodiesterase type 4 (PDE4). PDE4 is implicated in inflammatory processes, making these compounds promising candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

In vitro studies have demonstrated that this compound can modulate inflammatory pathways, potentially leading to reduced cytokine production and inflammation in various models. The unique substituents on the pyridazinone core may enhance its binding affinity to biological targets, thus amplifying its therapeutic effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary studies suggest effectiveness against a range of pathogens, indicating its potential utility in treating infections . The specific mechanisms of action may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound in various contexts:

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : In vitro assays against common bacterial strains showed that the compound exhibited dose-dependent inhibition, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity .

- Pharmacokinetics and Toxicology : Early pharmacokinetic studies suggest favorable absorption and distribution characteristics, with low cytotoxicity observed in human cell lines. This profile enhances its attractiveness for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 2-(2-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of substituted benzyl and phenyl precursors. For example:

- Step 1 : Condensation of 2-chlorobenzyl chloride with a pyridazinone core under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the chlorobenzyl group .

- Step 2 : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 2-fluoro-4-methoxyphenyl moiety, using palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., THF) .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer : A combination of techniques ensures structural accuracy:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., methoxy groups at ~δ 3.8 ppm in ¹H NMR; fluorophenyl carbons at ~δ 160–165 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 315.74 for C₁₇H₁₂ClFN₂O) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-F/C-Cl vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended:

- Variables : Temperature (40–100°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–5 mol% Pd), and reaction time (6–24 hrs) .

- Analysis : Monitor reaction progress via TLC or HPLC. For example, HPLC (C18 column, acetonitrile/water gradient) can quantify intermediates and byproducts .

- Case Study : A 15% yield increase was achieved by switching from ethanol to DMF, enhancing solubility of the fluorophenyl intermediate .

Q. How to resolve conflicting spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validation strategies:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing benzyl vs. phenyl protons) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., confirming the substitution pattern on the pyridazinone ring) .

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .

Q. What in silico methods predict the compound’s biological activity and target interactions?

- Methodological Answer : Use molecular docking and pharmacophore modeling:

- Target Selection : Prioritize proteins with known pyridazinone interactions (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Docking Software : AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., fluorophenyl groups enhancing hydrophobic interactions) .

- Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer : Investigate variables influencing bioactivity:

- Purity : HPLC purity thresholds (>95%) to exclude confounding impurities .

- Assay Conditions : Compare solvent (DMSO vs. saline), cell lines (HEK293 vs. HeLa), and incubation times .

- Structural Analogues : Benchmark against pyridazinones with similar substituents (e.g., 2-fluorobenzyl vs. 2-chlorobenzyl derivatives) .

Experimental Design Considerations

Q. What statistical approaches ensure robustness in pharmacological studies?

- Methodological Answer : Implement randomized block designs and ANOVA:

- Replicates : Minimum n=3 per condition to account for biological variability .

- Controls : Include positive (e.g., ibuprofen for anti-inflammatory assays) and vehicle controls .

- Data Normalization : Express activity as % inhibition relative to controls, adjusted for baseline solvent effects .

Structural Modification Strategies

Q. How can functional group modifications enhance the compound’s pharmacokinetic profile?

- Methodological Answer : Rational modifications guided by ADMET predictions:

- Lipophilicity : Introduce polar groups (e.g., -OH or -COOH) to improve solubility (logP reduction from 3.5 to 2.8) .

- Metabolic Stability : Replace labile esters (e.g., methoxy groups) with bioisosteres (e.g., trifluoromethoxy) to resist hepatic CYP450 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.